Dioctylstannanediyl bis(7,7-dimethyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a pale yellow liquid with a density of 1.03 g/mL and is insoluble in water . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyldineodecanoatetin is synthesized through the reaction of dioctyltin oxide with neodecanoic acid. The reaction typically occurs under reflux conditions in the presence of a suitable solvent. The general reaction can be represented as follows:
(C8H17)2SnO + 2C10H20O2 → (C8H17)2Sn(O2C10H19)2 + H2O
Industrial Production Methods
In industrial settings, the production of dioctyldineodecanoatetin involves large-scale reactors where dioctyltin oxide and neodecanoic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dioctyldineodecanoatetin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: Dioctyldineodecanoatetin can undergo substitution reactions where the neodecanoate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic ligands can be used under reflux conditions to achieve substitution.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different ligands.
Scientific Research Applications
Dioctyldineodecanoatetin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dioctyldineodecanoatetin involves its interaction with cellular components. It can bind to proteins and enzymes, altering their activity and function. The compound’s organotin moiety allows it to interact with various molecular targets, including DNA and cell membranes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dioctyltin oxide
- Dioctyltin dilaurate
- Dibutyltin dilaurate
Comparison
Dioctyldineodecanoatetin is unique due to its specific neodecanoate ligands, which provide distinct chemical and physical properties compared to other organotin compounds. For example, dioctyltin dilaurate has different solubility and reactivity characteristics due to its laurate ligands .
Properties
Molecular Formula |
C36H72O4Sn |
---|---|
Molecular Weight |
687.7 g/mol |
IUPAC Name |
[7,7-dimethyloctanoyloxy(dioctyl)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.2C8H17.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;2*1-3-5-7-8-6-4-2;/h2*4-8H2,1-3H3,(H,11,12);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
NXMOWTFIUDDXIT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.